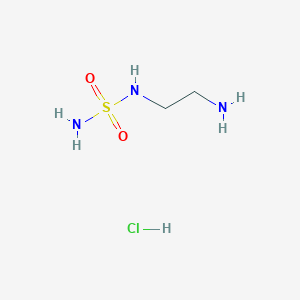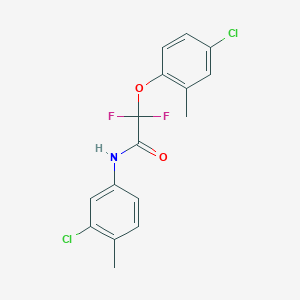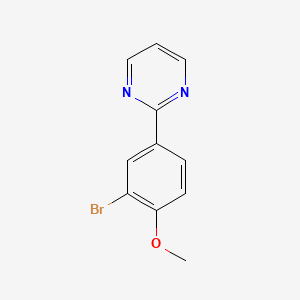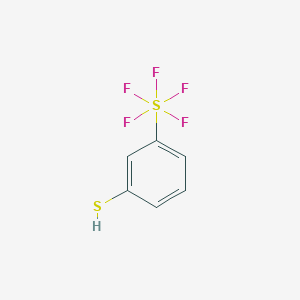
3-(Pentafluorothio)thiophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Pentafluorothio)thiophenol” is a chemical compound with the molecular formula C6H5F5S2 . It is a derivative of pentafluorothiophenol, an organosulfur compound with the formula C6F5SH .
Molecular Structure Analysis
The molecular weight of “3-(Pentafluorothio)thiophenol” is 236.22 . The molecular structure is represented by the SMILES notation: C1=CC(=CC(=C1)S(F)(F)(F)(F)F)S .
Scientific Research Applications
Fluorescent Probes for Detecting and Imaging Thiophenol (PhSH)
Thiophenol is a highly reactive and toxic aromatic thiol with widespread applications in the chemical industry for preparing pesticides, polymers, and pharmaceuticals . Researchers have developed fluorescent probes specifically designed to detect and image thiophenol. These probes offer high sensitivity and selectivity, making them valuable tools for monitoring PhSH in environmental and biological systems.
Key Points::For more in-depth information, you can refer to the review article by Hao et al. titled “Recent Progress in the Development of Fluorescent Probes for Thiophenol” .
a. Catalysis and Organic Synthesis:Safety and Hazards
The safety data sheet for a related compound, 3-Fluoro-5-(pentafluorothio)phenol, indicates that it may cause respiratory irritation, is harmful if inhaled, and causes serious eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
3-(pentafluoro-λ6-sulfanyl)benzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F5S2/c7-13(8,9,10,11)6-3-1-2-5(12)4-6/h1-4,12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONZVPHCQZZSKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(F)(F)(F)(F)F)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pentafluorothio)thiophenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


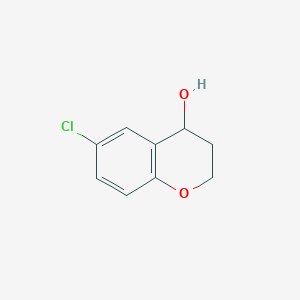
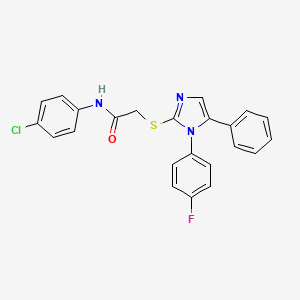
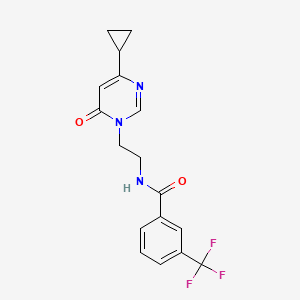
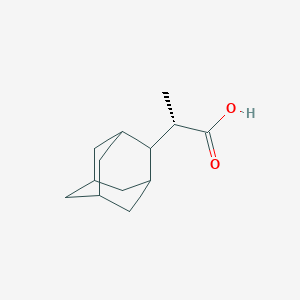
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2730274.png)
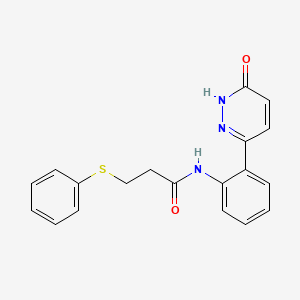

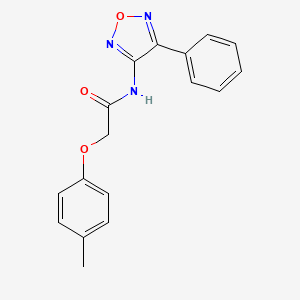
![N-(benzo[d]thiazol-2-yl)-2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2730279.png)
![Ethyl 4-oxo-4-((pyridin-2-ylmethyl)(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)butanoate](/img/structure/B2730280.png)
